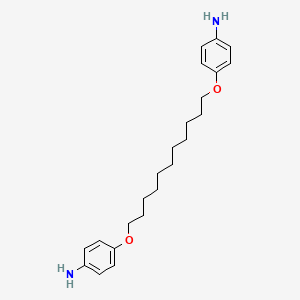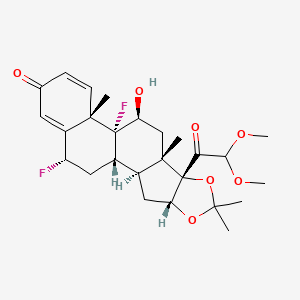
DIOCTYL TETRABROMOPHTHALATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIOCTYL TETRABROMOPHTHALATE is an organic compound with the molecular formula C24H34Br4O4. It is also known as this compound. This compound is primarily used as a flame retardant in various materials, including plastics, coatings, and textiles. Its high bromine content makes it particularly effective in reducing the flammability of these materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate typically involves the bromination of phthalic anhydride followed by esterification with octanol. The reaction conditions include:
Bromination: Phthalic anhydride is reacted with bromine in the presence of a catalyst to form tetrabromophthalic anhydride.
Esterification: The tetrabromophthalic anhydride is then reacted with octanol under acidic conditions to form dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate.
Industrial Production Methods
In industrial settings, the production of dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure efficient bromination of phthalic anhydride.
Continuous esterification: Employing continuous flow reactors for the esterification process to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
DIOCTYL TETRABROMOPHTHALATE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed to form the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Major Products
Substitution Reactions: The major products depend on the substituents introduced. For example, reacting with an amine can produce an amide derivative.
Hydrolysis: The major products are tetrabromophthalic acid and octanol.
Wissenschaftliche Forschungsanwendungen
DIOCTYL TETRABROMOPHTHALATE has several scientific research applications, including:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Wirkmechanismus
The mechanism by which dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The molecular targets include the free radicals generated during combustion, and the pathways involved are the radical chain reactions that sustain the flame .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl tetrabromophthalate: Similar in structure but with different alkyl groups.
Tetrabromobisphenol A: Another brominated flame retardant with a different core structure.
Hexabromocyclododecane: A cyclic brominated flame retardant with different physical and chemical properties.
Uniqueness
This compound is unique due to its high bromine content and its effectiveness as a flame retardant in various materials. Its specific structure allows for efficient interaction with free radicals during combustion, making it highly effective in reducing flammability .
Eigenschaften
CAS-Nummer |
56720-20-8 |
|---|---|
Molekularformel |
C24H34Br4O4 |
Molekulargewicht |
706.1 g/mol |
IUPAC-Name |
dioctyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Br4O4/c1-3-5-7-9-11-13-15-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
QRBLPTJJQNRVAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1628653.png)

